5-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene
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Overview
Description
5-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of brominated hydrocarbons It is characterized by a bromomethyl group attached to a tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene typically involves the bromination of 1,2,3,4-tetrahydronaphthalene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
5-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific properties.
Biological Studies: It is employed in the synthesis of biologically active compounds for medicinal chemistry research.
Industrial Applications: The compound is used in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene involves its reactivity as a brominated hydrocarbon. The bromomethyl group is highly reactive and can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene
- 5-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene
- 5-(Methyl)-1,2,3,4-tetrahydronaphthalene
Uniqueness
5-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications that require selective reactivity.
Properties
IUPAC Name |
5-(bromomethyl)-1,2,3,4-tetrahydronaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h3,5-6H,1-2,4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWOGTUHRSSIEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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